molecular formula C20H22N2OS B2819189 2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034276-39-4

2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No.: B2819189
CAS No.: 2034276-39-4
M. Wt: 338.47
InChI Key: DZIQUZKIHAVFEA-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a synthetic organic compound that features a cyclopentylthio group, a pyridinyl group, and an indolinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolinyl Group: Starting from an appropriate indole derivative, functionalization at the 1-position can be achieved through alkylation or acylation reactions.

    Introduction of the Pyridinyl Group: This can be done via cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Cyclopentylthio Group: This step might involve the nucleophilic substitution of a suitable leaving group with a cyclopentylthiol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl or indolinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(5-(pyridin-3-yl)indolin-1-yl)ethanone
  • 2-(Cyclopentylthio)-1-(5-(pyridin-2-yl)indolin-1-yl)ethanone
  • 2-(Cyclohexylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-20(14-24-18-3-1-2-4-18)22-12-9-17-13-16(5-6-19(17)22)15-7-10-21-11-8-15/h5-8,10-11,13,18H,1-4,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIQUZKIHAVFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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